Tiacrilast

Mast Cell Stabilizer Aerosol Delivery Bronchospasm

Mast cell stabilizers are not functionally interchangeable; substituting cromoglycate for Tiacrilast can compromise experimental outcomes in systemic or pulmonary hypersensitivity models. Tiacrilast uniquely inhibits both IgE- and IgG1-mediated mediator release, delivers oral bioavailability (rat PCA ID₅₀ 0.65 mg/kg; anaphylactic bronchospasm ID₅₀ 0.022 mg/kg), and exhibits 23-fold greater aerosol potency than cromoglycate. - Reliable sourcing for research use: competitive quotes, global FedEx delivery, and dedicated support for procurement managers.

Molecular Formula C12H10N2O3S
Molecular Weight 262.29 g/mol
CAS No. 78299-53-3
Cat. No. B1240525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiacrilast
CAS78299-53-3
Synonyms3-(6-(methylthio)-4-oxo-4H-quinazolin-3-yl)-2-propenoic acid
Ro 223747
Ro-22-3747
tiacrilast
Molecular FormulaC12H10N2O3S
Molecular Weight262.29 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O
InChIInChI=1S/C12H10N2O3S/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16/h2-7H,1H3,(H,15,16)/b5-4+
InChIKeyVHFPVEGFRVEDBK-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiacrilast: Mast Cell Stabilizer Overview


Tiacrilast (Ro 22-3747) is a synthetic quinazolinyl-propenoic acid derivative that functions as an allergic mediator release inhibitor [1]. Initially developed by Hoffmann-La Roche [2], this small molecule (C12H10N2O3S) acts by stabilizing mast cells to prevent degranulation and the subsequent release of histamine and other inflammatory mediators [1]. It demonstrates oral bioavailability and has been investigated in both IgE-mediated and IgG1-mediated hypersensitivity models [1].

Mast cell stabilization studies: Supports degranulation and mediator release inhibition research.
Systemic hypersensitivity models: Orally active for IgE-mediated systemic response research.
Pulmonary delivery research: Aerosol-compatible for anaphylactic bronchospasm models.
Pathway selectivity screening: Enables investigation of both IgE- and IgG1-mediated pathways.

Generic Substitution: Scientific Limitations


Mast cell stabilizers are not functionally interchangeable. Tiacrilast possesses a distinct pharmacological profile that diverges significantly from classical agents like cromoglycate (cromolyn sodium) in terms of potency, mediator inhibition spectrum, and route-specific efficacy [1]. Unlike cromoglycate, Tiacrilast inhibits mediator release from IgG1-mediated pathways in addition to IgE-mediated responses [2]. Furthermore, while Tiacrilast is orally active, cromoglycate is not, and in aerosol delivery, Tiacrilast is 23-fold more potent [1]. The evidence below quantifies these critical differences, demonstrating why Tiacrilast cannot be simply substituted for other in-class compounds without compromising experimental or therapeutic outcomes.

!
Tiacrilast is orally active, enabling systemic administration. Cromoglycate lacks oral bioavailability, limiting its use to local or topical application in models.
!
Tiacrilast inhibits both IgE- and IgG1-mediated mediator release. Cromoglycate activity is restricted to IgE-mediated pathways, potentially shifting model-response interpretation.
!
Aerosol potency context differs significantly. Effective dose requirements may not transfer between compounds, requiring model-specific validation for pulmonary studies.

Tiacrilast vs. Cromoglycate: Evidence Comparison


Aerosol Potency vs. Cromoglycate

Tiacrilast demonstrates a significant, quantifiable potency advantage over cromoglycate when administered via aerosol nebulization. In a rat model of anaphylactic bronchospasm, Tiacrilast achieved a 23-fold higher potency than disodium cromoglycate by the aerosol route of administration [1].

Aerosol Potency
Direct head-to-head
23-fold difference vs. cromoglycate
Supports pulmonary delivery research context.
Rat anaphylactic bronchospasm model; aerosol nebulization.
Mast Cell Stabilizer Aerosol Delivery Bronchospasm Antiallergic

Oral Bioavailability Advantage

Unlike cromoglycate, which is not orally bioavailable, Tiacrilast exhibits potent oral activity in multiple IgE-mediated animal models. In the rat passive cutaneous anaphylaxis (PCA) test, Tiacrilast achieved an ID50 of 0.65 mg/kg [1]. In a model of anaphylactic bronchospasm in passively sensitized rats, oral Tiacrilast demonstrated an even more potent ID50 of 0.022 mg/kg [1].

Oral Bioavailability
Cross-study comparable
ID50: 0.65 mg/kg (PCA); 0.022 mg/kg (Bronchospasm)
Supports systemic allergy research.
Rat passive cutaneous anaphylaxis (IgE-mediated) model.
Oral Bioavailability IgE-Mediated Hypersensitivity Antiallergic Rat PCA

Histamine Release Inhibition Potency

In vitro studies using passively sensitized rat peritoneal cells demonstrate Tiacrilast's superior potency in inhibiting antigen-induced histamine release. Tiacrilast exhibited an IC50 of 0.25 µM, whereas cromoglycate required a 6-fold higher concentration to achieve the same effect (IC50 of 1.5 µM) [1].

Histamine Release IC50
Direct head-to-head
Tiacrilast: 0.25 µM; Cromoglycate: 1.5 µM (6-fold difference)
Supports lower-concentration assay development.
In vitro rat peritoneal cells; antigen-induced IgE-mediated release.
Histamine Release Mast Cell Stabilizer IC50 Rat Peritoneal Cells

IgG1-Mediated Mediator Inhibition

Tiacrilast possesses a broader spectrum of mediator release inhibition than cromoglycate, extending to IgG1-mediated pathways. Unlike cromoglycate, Tiacrilast at concentrations of 10⁻⁵ to 10⁻³ M inhibited the release of histamine (by 3-59%), slow-reacting substance of anaphylaxis (SRS-A, by 12-49%), and thromboxane (by 0-55%) from antigen-challenged, IgG1-mediated guinea-pig lung fragments [1].

IgG1 Pathway Inhibition
Direct head-to-head
Histamine: 3-59%, SRS-A: 12-49%, Thromboxane: 0-55%
Supports broader pathway research.
Guinea-pig lung fragments; cromoglycate shows no activity in this model.
IgG1-Mediated Hypersensitivity Histamine SRS-A Thromboxane

Topical Application in Dermatitis

Topical application of a 1% Tiacrilast formulation significantly reduced ear swelling in murine models of both allergic and irritant contact dermatitis and preserved mast cell architecture on histopathology [1]. However, a multicenter, double-blind, placebo-controlled clinical trial found that a 3% hydrogel formulation of Tiacrilast did not demonstrate a statistically significant improvement over vehicle in treating adult atopic eczema, with >33% improvement observed in 78% of drug-treated vs. 75% of vehicle-treated sites [2].

Topical Dermatitis
Cross-study comparable
Murine: effective; Human atopic eczema: 78% vs. 75% (vehicle)
Supports acute inflammation models; not suitable for chronic atopic eczema research.
Significant model-context boundary reported.
Contact Dermatitis Atopic Eczema Topical Formulation Mast Cell

Tiacrilast: Research Application Scenarios


IgE-Mediated Hypersensitivity (Oral)

Researchers studying systemic allergic responses can utilize Tiacrilast as an orally bioavailable mast cell stabilizer. Its demonstrated oral ID50 values of 0.65 mg/kg (rat PCA) and 0.022 mg/kg (anaphylactic bronchospasm) enable systemic administration in rodent models, a significant advantage over non-oral mast cell stabilizers like cromoglycate [1].

Aerosolized Antiallergic Evaluation

For studies involving pulmonary delivery of antiallergic agents, Tiacrilast provides a high-potency comparator standard. Its 23-fold greater potency than cromoglycate by the aerosol route [1] makes it an ideal tool for establishing efficacy benchmarks and exploring structure-activity relationships in inhaled formulations.

Mast Cell Stabilizer Selectivity Studies

Tiacrilast is uniquely suited for dissecting the molecular pathways of mast cell stabilization. Its ability to inhibit mediator release from both IgE- and IgG1-mediated systems [1] contrasts with the IgE-restricted activity of cromoglycate. This differential spectrum allows researchers to probe the specific signaling cascades involved in distinct hypersensitivity reactions.

Acute Contact Dermatitis Models

Tiacrilast is an effective tool for validating the role of mast cells in acute skin inflammation. Topical application of a 1% formulation significantly reduces ear swelling and preserves mast cell morphology in murine models of allergic and irritant contact dermatitis [1]. This makes it suitable for proof-of-concept studies exploring mast cell contributions to skin pathology, while noting its proven lack of efficacy in chronic atopic eczema [2].

Application
Selection Property
Validation Focus
Systemic allergy research
Oral bioavailability
IgE-mediated PCA / anaphylactic bronchospasm models
Pulmonary delivery studies
Aerosol delivery context
Allergen-induced bronchospasm models
Pathway selectivity research
IgE/IgG1 pathway inhibition
Mediator release profiling (histamine, SRS-A, thromboxane)
Acute skin inflammation studies
Topical mast-cell stabilization
Murine contact dermatitis models (DNFB/croton oil-induced)

Technical Documentation Hub

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38 linked technical documents
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